molecular formula C16H19N3O2S B6012079 6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide

6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide

Cat. No.: B6012079
M. Wt: 317.4 g/mol
InChI Key: YWGQBJDTJZSVLP-UHFFFAOYSA-N
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Description

6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using reagents like thiophene-2-carbaldehyde.

    Formation of the Pyridine Carboxamide: The pyridine ring is then attached through a condensation reaction with a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

6-[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties

Properties

IUPAC Name

6-[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-16(21)12-3-4-14(18-10-12)19-7-5-11(6-8-19)15(20)13-2-1-9-22-13/h1-4,9-11,15,20H,5-8H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGQBJDTJZSVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CS2)O)C3=NC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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